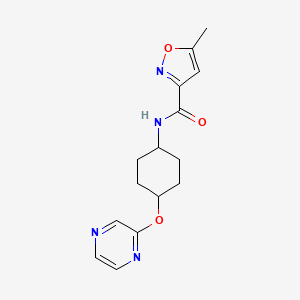
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a synthetic organic compound with a complex structure that exhibits potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C17H20N4O2, with a molecular weight of 304.37 g/mol. The structure includes a pyrazine ring, isoxazole moiety, and a carboxamide group linked to a cyclohexyl group through an ether bond.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 304.37 g/mol |
| CAS Number | 2034255-02-0 |
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act on specific enzyme pathways or receptors involved in cellular signaling and proliferation.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It could interact with receptors involved in inflammatory and immune responses.
Biological Activity Studies
Recent research has focused on evaluating the cytotoxic effects of isoxazole derivatives, including the compound . A study involving various isoxazole derivatives demonstrated significant cytotoxicity against human cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of several isoxazole derivatives, including this compound:
- Cell Lines Tested : Human promyelocytic leukemia (HL-60), breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines.
- Methodology : The sulforhodamine B (SRB) assay was employed to determine IC50 values.
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HL-60 | 12.5 | Induces apoptosis |
| Other Isoxazole Derivative | Huh7 | 4.7 | Cell cycle arrest |
The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Studies have suggested that the compound undergoes metabolic transformations that may influence its efficacy and safety profile.
Metabolic Pathways:
- Phase I Metabolism : Involves oxidation and reduction reactions leading to active metabolites.
- Phase II Metabolism : Conjugation reactions that enhance solubility and facilitate excretion.
Eigenschaften
IUPAC Name |
5-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-8-13(19-22-10)15(20)18-11-2-4-12(5-3-11)21-14-9-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVPUJIAVVFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













